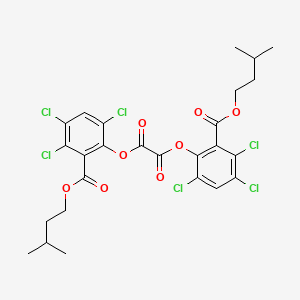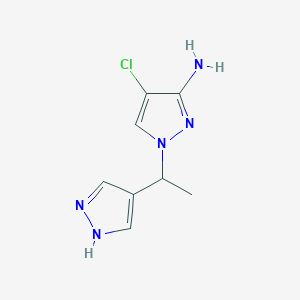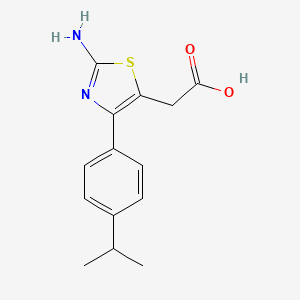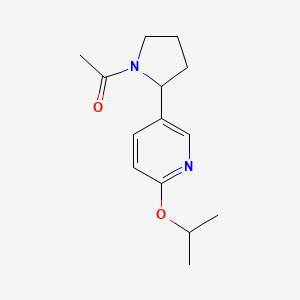
2-(Diethylamino)-4-methylthiazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Diethylamino)-4-methylthiazole-5-carboxylic acid is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of a diethylamino group, a methyl group, and a carboxylic acid group attached to the thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)-4-methylthiazole-5-carboxylic acid typically involves the reaction of 2-amino-4-methylthiazole with diethylamine and a carboxylating agent. One common method is as follows:
Starting Materials: 2-amino-4-methylthiazole, diethylamine, and a carboxylating agent such as carbon dioxide or phosgene.
Reaction Conditions: The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Procedure: The 2-amino-4-methylthiazole is first reacted with diethylamine to form the diethylamino derivative. This intermediate is then treated with the carboxylating agent to introduce the carboxylic acid group, yielding this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Diethylamino)-4-methylthiazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The diethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield the corresponding sulfoxide, while reduction with sodium borohydride can produce the alcohol derivative.
Scientific Research Applications
2-(Diethylamino)-4-methylthiazole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug formulations.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Diethylamino)-4-methylthiazole-5-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The diethylamino group can enhance the compound’s ability to penetrate cell membranes, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(Diethylamino)ethyl methacrylate: This compound shares the diethylamino group but has a different core structure.
2-(Diethylamino)ethanol: Similar in having the diethylamino group, but it lacks the thiazole ring and carboxylic acid group.
2,3-Dimethoxybenzamide: Contains a similar aromatic ring structure but with different substituents.
Uniqueness
2-(Diethylamino)-4-methylthiazole-5-carboxylic acid is unique due to the combination of the thiazole ring, diethylamino group, and carboxylic acid group. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.
Properties
CAS No. |
1071329-00-4 |
|---|---|
Molecular Formula |
C9H14N2O2S |
Molecular Weight |
214.29 g/mol |
IUPAC Name |
2-(diethylamino)-4-methyl-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C9H14N2O2S/c1-4-11(5-2)9-10-6(3)7(14-9)8(12)13/h4-5H2,1-3H3,(H,12,13) |
InChI Key |
CIPKPNGMPXQRBG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC(=C(S1)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![3-(4-Fluorophenyl)-4-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-1-carboxylic acid](/img/structure/B11814214.png)
